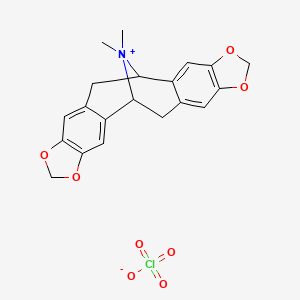
Californidine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Californidine perchlorate is a quaternary alkaloid that is structurally related to protopine and eschscholtzia . It has been shown to have hypsochromic fluorescence properties, which are the result of a chromophore that absorbs light at long wavelengths and re-emits it at shorter wavelengths .
Molecular Structure Analysis
This compound has a molecular formula of C20H20NO4+ × ClO4- . Its molecular weight is 437.83 g/mol .Physical And Chemical Properties Analysis
This compound is a primary reference standard with certified absolute purity . It is stored at a temperature between 2-8°C .Scientific Research Applications
Perchlorate in Food and Environment : Perchlorate, found in items like rocket propellant and fertilizers, has been detected in surface and groundwater, and in food. High doses can disrupt thyroid gland function. The US FDA's Total Diet Study reports intake estimates of perchlorate and iodine in the US population, highlighting higher estimated intakes in infants and children (Murray et al., 2008).
Environmental Risk of Perchlorate Contamination : Perchlorate contamination in California's ground and surface water has been a concern due to its properties as an endocrine disruptor. The risk politics and regulatory challenges of managing perchlorate contamination have been explored (Briggs, 2006).
Perchlorate Contamination in Drinking Water : Perchlorate contamination in drinking water, especially in the western US, has led to federal and state action to address its health implications. However, effective methods for removing perchlorate from water are still under investigation (Renner, 1998).
Microbial Reduction of Perchlorate in Groundwater : Research has shown that microorganisms can reduce perchlorate to chloride and oxygen, transforming it into harmless end-products. This has implications for remediation of perchlorate-contaminated groundwater (Herman & Frankenberger, 1998).
Effects of Eschscholzia Californica and Its Alkaloids on Cytochrome P450 Enzymes : Californidine, an alkaloid from Eschscholzia Californica, has been studied for its effects on cytochrome P450 enzymes, P-glycoprotein, and the pregnane X receptor. Californidine did not show significant effects, suggesting its safety in herbal supplements (Manda et al., 2016).
HPLC Analysis of Alkaloids in Eschscholzia Californica : Californidine has been analyzed using high-performance liquid chromatography, revealing its presence in various parts of the Eschscholzia Californica plant (Guédon et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Californidine perchlorate is an alkaloid Alkaloids are known to interact with a variety of biological targets, including enzymes, cell surface receptors, and ion channels .
Mode of Action
It is known that alkaloids can interact with their targets in several ways, such as by binding to receptors and modulating their activity .
Biochemical Pathways
Given its classification as an alkaloid, it may be involved in various biochemical processes, including signal transduction, enzyme inhibition, and ion channel modulation .
Pharmacokinetics
Like other alkaloids, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that the california poppy, from which californidine is derived, has sedative, anxiolytic, and analgesic effects . These effects suggest that this compound may modulate neuronal activity, potentially through interactions with neurotransmitter systems .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and activity of alkaloids .
properties
IUPAC Name |
23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20NO4.ClHO4/c1-21(2)15-3-11-5-17-19(24-9-22-17)7-13(11)16(21)4-12-6-18-20(8-14(12)15)25-10-23-18;2-1(3,4)5/h5-8,15-16H,3-4,9-10H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHYBHNDRRHULH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17939-31-0 |
Source


|
| Record name | 17939-31-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)
![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)



![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)


![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)

![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)


